molecular formula C10H7NOS B3248468 3-Benzoyl-1,2-thiazole CAS No. 1870903-20-0

3-Benzoyl-1,2-thiazole

Cat. No. B3248468
CAS RN: 1870903-20-0
M. Wt: 189.24 g/mol
InChI Key: MBZOPDRCVGRSBS-UHFFFAOYSA-N
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Description

3-Benzoyl-1,2-thiazole is a chemical compound with the molecular weight of 189.24 . It is an oil-like substance and is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 3-Benzoyl-1,2-thiazole, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 3-Benzoyl-1,2-thiazole is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Physical And Chemical Properties Analysis

3-Benzoyl-1,2-thiazole is an oil-like substance .

Scientific Research Applications

Antioxidant Activity

Thiazole-based compounds, including 3-Benzoyl-1,2-thiazole, have been found to exhibit significant antioxidant activity . They can modulate the activity of many enzymes involved in metabolism . For instance, some synthesized thiazole-based Schiff base compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antibacterial Activity

Thiazole-based compounds have demonstrated antibacterial properties . For example, some synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli .

Antifungal Activity

Thiazole-based compounds have also shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-Inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antiviral Activity

Thiazole-based compounds have been found to exhibit antiviral properties . This suggests their potential use in the development of antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole-based compounds have been found to exhibit antitumor or cytotoxic properties . This suggests their potential use in the development of anticancer drugs.

Neuroprotective Activity

Thiazole-based compounds have been found to exhibit neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases.

Enzyme Modulation

Thiazole-based compounds, including 3-Benzoyl-1,2-thiazole, can modulate the activity of many enzymes involved in metabolism . This suggests their potential use in the regulation of metabolic processes.

Safety and Hazards

The safety information for 3-Benzoyl-1,2-thiazole includes a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 .

Future Directions

Benzothiazole derivatives, such as 3-Benzoyl-1,2-thiazole, have shown promise in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

phenyl(1,2-thiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZOPDRCVGRSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-1,2-thiazole

CAS RN

1870903-20-0
Record name 3-benzoyl-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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